molecular formula C9H6F2N2O2 B2990441 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2248352-81-8

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2990441
CAS No.: 2248352-81-8
M. Wt: 212.156
InChI Key: GCYGYLHABSIMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is a fused ring system combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid with a fluorinating reagent such as Selectfluor. This reaction proceeds in anhydrous acetonitrile (MeCN) and involves the formation of an intermediate fluorine-containing σ-complex, which is then purified by column chromatography on silica gel .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor of certain enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of both a difluoromethyl group and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for forming stable complexes with biological targets. Additionally, the pyrazolo[1,5-a]pyridine core provides a versatile scaffold for further functionalization and derivatization .

Properties

IUPAC Name

4-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-8(11)5-2-1-3-13-7(5)6(4-12-13)9(14)15/h1-4,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGYLHABSIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.